5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C23H16Cl2O3 and a molecular weight of 411.288 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 7-methyl-4-phenyl-2H-chromen-2-one.
Reaction: The 2,4-dichlorobenzyl chloride is reacted with 7-methyl-4-phenyl-2H-chromen-2-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2,4-dichlorobenzyl group is attached.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of the chromenone core.
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: Another chromenone derivative with additional functional groups.
Uniqueness
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety and chromenone core make it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H16Cl2O3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16Cl2O3/c1-14-9-20(27-13-16-7-8-17(24)11-19(16)25)23-18(15-5-3-2-4-6-15)12-22(26)28-21(23)10-14/h2-12H,13H2,1H3 |
InChI Key |
NPKMNEAFCJQXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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